1,1,1-Trifluoro-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol
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Overview
Description
1,1,1-Trifluoro-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol is a synthetic organic compound with the molecular formula C({14})H({19})F({3})N({2})O(_{2}) It is characterized by the presence of trifluoromethyl, methoxyphenyl, and piperazine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxyphenylpiperazine and 1,1,1-trifluoro-2-propanol.
Reaction Steps:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification Techniques: Such as recrystallization or chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the trifluoromethyl group or other functional groups.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)) in acidic or basic media.
Reduction: Reagents such as lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)).
Substitution: Nucleophiles like halides or amines in the presence of catalysts or under heating.
Major Products
Oxidation: Formation of trifluoromethyl ketones or aldehydes.
Reduction: Formation of trifluoromethyl alcohols or hydrocarbons.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,1,1-Trifluoro-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Material Science: Its unique trifluoromethyl group imparts desirable properties such as hydrophobicity and thermal stability, making it useful in the development of advanced materials.
Biological Studies: Used as a probe to study the interactions of fluorinated compounds with biological systems.
Industrial Applications: Potential use in the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism by which 1,1,1-Trifluoro-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol exerts its effects involves:
Molecular Targets: It may interact with various enzymes or receptors due to its structural features.
Pathways Involved: The compound can modulate biochemical pathways by binding to specific sites on proteins or nucleic acids, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluoro-2-propanol: A simpler analog with similar trifluoromethyl and hydroxyl groups but lacking the piperazine and methoxyphenyl moieties.
4-(4-Methoxyphenyl)piperazine: Shares the piperazine and methoxyphenyl groups but lacks the trifluoromethyl group.
Uniqueness
1,1,1-Trifluoro-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol is unique due to the combination of its trifluoromethyl, methoxyphenyl, and piperazine groups, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse applications in research and industry.
Properties
IUPAC Name |
1,1,1-trifluoro-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F3N2O2/c1-21-12-4-2-11(3-5-12)19-8-6-18(7-9-19)10-13(20)14(15,16)17/h2-5,13,20H,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLHYTSOIVSKGLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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